Homo egonol beta-D-glucoside
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Overview
Description
Homo egonol beta-D-glucoside is a biochemical compound with the molecular formula C26H32O10 and a molecular weight of 504.53 . It is a glucoside derivative of homo egonol, which is a member of the class of 1-benzofurans. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homo egonol beta-D-glucoside typically involves the glycosylation of homo egonol. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which transfer a glucose moiety to homo egonol under mild conditions . Chemical synthesis, on the other hand, may involve the use of glycosyl donors and catalysts to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. large-scale synthesis can be achieved through optimized enzymatic processes, which offer higher yields and specificity compared to chemical methods .
Chemical Reactions Analysis
Types of Reactions
Homo egonol beta-D-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucose moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Homo egonol beta-D-glucoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the properties of glucosides.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of homo egonol beta-D-glucoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . Additionally, its antioxidant properties can neutralize free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Egonol oleate: A fatty acid ester of egonol, differing in its lipid solubility and biological activity.
Egonol acetate:
Uniqueness
This compound is unique due to its glycosylated structure, which enhances its water solubility and stability compared to its non-glycosylated counterparts. This structural modification also influences its biological activity, making it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O10/c1-31-17-7-6-15(11-19(17)32-2)18-12-16-9-14(10-20(33-3)25(16)35-18)5-4-8-34-26-24(30)23(29)22(28)21(13-27)36-26/h6-7,9-12,21-24,26-30H,4-5,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBXVWJEZUKCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCOC4C(C(C(C(O4)CO)O)O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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